N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
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Overview
Description
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a complex organic compound featuring a thiophene ring, a tetrahydroquinoline moiety, and a pivalamide group
Mechanism of Action
Thiophenes
Thiophenes are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Amides
Amides, like the pivalamide group in this compound, have diverse properties and uses in medicinal chemistry . They can contribute to the bioavailability and pharmacokinetics of a drug, and can also influence its interaction with biological targets.
Suzuki–Miyaura coupling
This is a type of reaction that is often used in the synthesis of complex organic compounds, including pharmaceuticals . It involves the coupling of an organoboron compound with a halide or pseudohalide under palladium catalysis .
Biochemical Analysis
Biochemical Properties
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, the compound interacts with proteins involved in the regulation of cell cycle and apoptosis, thereby influencing cellular proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cancer. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Moreover, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular functions. For example, the compound’s interaction with kinases can inhibit their activity, thereby affecting phosphorylation events and signaling cascades. Additionally, it can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can cause toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can affect the metabolism of lipids and carbohydrates, leading to changes in energy production and storage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its localization to specific cellular compartments. The compound’s distribution can influence its activity and efficacy, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with its target molecules. Targeting signals and post-translational modifications play a role in directing the compound to its appropriate location. The compound’s localization can affect its ability to modulate cellular processes and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be sulfonylated using reagents like sulfur trioxide or chlorosulfonic acid, followed by coupling with the tetrahydroquinoline core.
Attachment of the Pivalamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The tetrahydroquinoline moiety can be reduced to its fully saturated form using hydrogenation catalysts like palladium on carbon.
Substitution: The sulfonyl group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Fully saturated quinoline derivatives.
Substitution: Thiophene derivatives with various substituents replacing the sulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit interesting pharmacological properties
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The tetrahydroquinoline core is a common motif in many bioactive molecules, indicating possible applications in treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the electronic properties imparted by the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-sulfonamide share the thiophene ring and sulfonyl group.
Tetrahydroquinoline Derivatives: Compounds such as tetrahydroquinoline-6-carboxamide share the tetrahydroquinoline core.
Uniqueness
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is unique due to the combination of its structural features. The presence of both a thiophene ring and a tetrahydroquinoline moiety, along with a pivalamide group, provides a distinct set of chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-18(2,3)17(21)19-14-8-9-15-13(12-14)6-4-10-20(15)25(22,23)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDYZRDYXNZOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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